molecular formula C16H14N2O4 B1394803 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid CAS No. 1220027-95-1

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid

Cat. No.: B1394803
CAS No.: 1220027-95-1
M. Wt: 298.29 g/mol
InChI Key: WHHGCGKAWLPAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the preparation of the quinoline moiety, which can be synthesized through the Povarov reaction. This involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Quinolinone derivatives: Formed through the oxidation of the quinoline moiety.

    Substituted benzoic acids: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound shares a similar quinoline structure but with different substituents, leading to distinct biological activities.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a similar core structure but differ in their functional groups and biological properties.

Uniqueness

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is unique due to its specific combination of a quinoline moiety with a nitrobenzoic acid derivative. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(20)12-7-8-14(15(10-12)18(21)22)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHGCGKAWLPAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.